Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 2-Acetamido-6-(methylthio)hexanoic acid
Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 2-Acetamido-6-(methylthio)hexanoic acid
Executive Summary
2-Acetamido-6-(methylthio)hexanoic acid (commonly referred to as N-Acetyl-dihomomethionine or N-Ac-DHM) is a highly specialized, non-proteinogenic amino acid derivative. Structurally, it consists of a dihomomethionine backbone—a methionine homolog with an aliphatic chain extended by two methylene groups—capped at the N-terminus with an acetyl group.
In modern biochemical research, N-Ac-DHM serves a dual purpose. In plant metabolomics, its parent compound, dihomomethionine, is a critical intermediate in the biosynthesis of glucoraphanin (the precursor to the chemopreventive compound sulforaphane) within Brassica species[1]. By acetylating the alpha-amino group, researchers create a stable, protease-resistant analog that is invaluable for probing the substrate specificities of chain-elongation enzymes and aminotransferases. In synthetic chemistry and drug development, N-Ac-DHM acts as a versatile peptidomimetic building block, allowing researchers to explore deep hydrophobic binding pockets while utilizing its terminal thioether as a reactive oxygen species (ROS) sensor.
Physicochemical Profiling
Understanding the quantitative physicochemical properties of N-Ac-DHM is critical for predicting its behavior in chromatographic separations, biological assays, and computational docking studies. The extended aliphatic chain significantly alters its partition coefficient compared to native methionine, while the N-acetyl group neutralizes the positive charge typically present at physiological pH.
| Property | Value | Structural Rationale & Experimental Significance |
| Chemical Formula | C₉H₁₇NO₃S | Features an extended aliphatic chain (+2 carbons vs. methionine), increasing steric bulk and flexibility. |
| Molecular Weight | 219.30 g/mol | Reflects a mass shift of +42 Da from native dihomomethionine due to the addition of the acetyl capping group. |
| Monoisotopic Mass | 219.0929 Da | Provides the exact target mass for high-resolution MS; the protonated adduct [M+H]+ is observed at m/z 220.1002. |
| LogP (Estimated) | 0.85 – 1.10 | The extended carbon backbone increases lipophilicity, making it highly suitable for penetrating deep hydrophobic enzyme pockets. |
| H-Bond Donors | 2 | Comprises the amide (NH) and carboxylic acid (OH) protons, facilitating directional hydrogen bonding in target active sites. |
| H-Bond Acceptors | 4 | Includes the amide carbonyl, carboxylate oxygens, and the terminal thioether sulfur, allowing complex coordination networks. |
Biosynthetic Context and Chemical Derivatization
The utility of N-Ac-DHM is deeply rooted in the metabolic pathways of Arabidopsis thaliana and related crops. The natural precursor, dihomomethionine (DHM), is synthesized via a multi-step chain elongation machinery localized in the chloroplasts. This cycle involves the condensation of methionine-derived alpha-keto acids with acetyl-CoA, mediated by methylthioalkylmalate synthases (MAM1/MAM3) and branched-chain aminotransferases (BCAT4) .
To utilize DHM as an in vitro probe or peptidomimetic, the reactive alpha-amino group must be neutralized to prevent unwanted side reactions (such as spontaneous cyclization or enzymatic degradation). Chemical N-acetylation using acetic anhydride in the presence of a mild base (e.g., pyridine) yields 2-Acetamido-6-(methylthio)hexanoic acid. This modification mimics a native peptide bond, making N-Ac-DHM an ideal surrogate for investigating how internal methionine homologs behave within a polypeptide chain.
Biosynthetic chain elongation of methionine to DHM and subsequent chemical N-acetylation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality, ensuring that artifacts are minimized and data accuracy is maximized.
LC-MS/MS Quantification Workflow
Objective: Absolute quantification of N-Ac-DHM in complex biological matrices (e.g., engineered plant tissue extracts or enzymatic assays).
Causality & Methodology:
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Internal Standard Spiking: Before any manipulation, spike the raw sample with a known concentration of isotopically labeled N-Ac-DHM (e.g., ¹³C₂-N-Ac-DHM). Causality: This is the core of the self-validating system. Any analyte lost during precipitation, or any signal suppression experienced during electrospray ionization, will equally affect the internal standard, allowing for perfect ratiometric correction.
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Metabolic Quenching & Extraction: Homogenize the tissue in 80% cold methanol (-20°C). Causality: The sudden drop in temperature and high organic solvent concentration instantly denatures endogenous proteases and deacetylases, freezing the metabolic snapshot and preventing the artificial oxidation of the thioether moiety.
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Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.
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UHPLC Separation: Inject 5 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. Causality: Formic acid acts as an ion-pairing agent, sharpening the chromatographic peak of the carboxylic acid while providing the abundant protons required for efficient positive-ion electrospray ionization (ESI+).
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MRM Detection: Monitor the transition m/z 220.1 → m/z 178.1 (corresponding to the loss of the acetyl group) using a triple quadrupole mass spectrometer.
Self-validating LC-MS/MS workflow for the absolute quantification of N-Ac-DHM.
Thioether Oxidation (Redox Probing) Assay
Objective: Evaluate the susceptibility of the N-Ac-DHM thioether group to reactive oxygen species (ROS), utilizing it as a redox-sensitive probe.
Causality & Methodology:
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Reaction Setup: Prepare a 1 mM solution of N-Ac-DHM in 50 mM Phosphate-Buffered Saline (PBS), pH 7.4. Causality: The N-acetyl group is critical here; it prevents unwanted side reactions at the alpha-amino group (such as N-oxidation or Schiff base formation), isolating the redox chemistry entirely to the thioether moiety.
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Oxidant Challenge: Add hydrogen peroxide (H₂O₂) to achieve a final concentration of 10 mM. Incubate at 37°C.
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Kinetic Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 5 µL of 1 M sodium thiosulfate. Causality: Thiosulfate rapidly reduces unreacted H₂O₂, halting the oxidation at precise time points to ensure accurate kinetic profiling.
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Analysis: Analyze via HPLC-UV at 210 nm. Causality: The conversion of the thioether to a sulfoxide significantly increases the molecule's polarity. Consequently, the sulfoxide derivative will elute notably earlier on a C18 column, providing clear baseline separation from the parent N-Ac-DHM for accurate integration.
Applications in Drug Development and Peptidomimetics
Beyond plant metabolomics, 2-Acetamido-6-(methylthio)hexanoic acid is highly valued in rational drug design. The native methionine side chain is often too short to fully occupy deep, hydrophobic binding pockets in certain therapeutic targets (e.g., matrix metalloproteinases or specific kinase allosteric sites).
By utilizing the dihomomethionine backbone, researchers extend the reach of the terminal thioether by ~2.5 Å. The N-acetyl group mimics the steric and electronic environment of a continuous peptide backbone, making N-Ac-DHM an excellent standalone model for predicting how a dihomomethionine residue will behave when incorporated into a macrocyclic peptide or a biologic drug . Furthermore, the thioether's ability to undergo reversible oxidation to a sulfoxide allows developers to design "redox-switchable" therapeutics, where the binding affinity of the drug changes in response to the oxidative stress levels of the tumor microenvironment.
References
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Optimization of Engineered Production of the Glucoraphanin Precursor Dihomomethionine in Nicotiana benthamiana. Crocoll, C., Mirza, N., Reichelt, M., Gershenzon, J., & Halkier, B. A. (2016). Frontiers in Bioengineering and Biotechnology, 4, 14. URL:[Link]
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PubChem Compound Summary for CID 228215, Dihomomethionine. National Center for Biotechnology Information. (2024). PubChem. URL:[Link]
